molecular formula C15H14ClN3O3S2 B2942724 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide CAS No. 2415457-00-8

5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide

Cat. No. B2942724
CAS RN: 2415457-00-8
M. Wt: 383.87
InChI Key: NMJNMUDSJFJVFB-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It is a highly potent and selective inhibitor of the ATP-sensitive potassium (KATP) channels, which are found in various tissues, including the pancreas, heart, and brain. This compound has attracted considerable attention from the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide involves the inhibition of the ATP-sensitive potassium (5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide) channels, which are found in various tissues, including the pancreas, heart, and brain. The inhibition of these channels leads to the depolarization of the cell membrane, which triggers the release of insulin in the pancreas, and enhances the contractility of the heart muscle. Moreover, the inhibition of these channels has been shown to have neuroprotective effects in animal models of cerebral ischemia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide include the hypoglycemic effects in animal models of diabetes, cardioprotective effects in animal models of myocardial ischemia-reperfusion injury, and neuroprotective effects in animal models of cerebral ischemia. Moreover, this compound has been shown to enhance the contractility of the heart muscle, which makes it a potential candidate for the treatment of heart failure.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide in lab experiments include its high potency and selectivity towards the ATP-sensitive potassium (5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide) channels, which makes it a useful tool for studying the physiology and pharmacology of these channels. Moreover, this compound has been shown to have potent hypoglycemic, cardioprotective, and neuroprotective effects in animal models, which makes it a promising candidate for the development of novel therapeutics. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

The future directions for the research on 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide include the development of novel derivatives with improved pharmacological properties and reduced toxicity. Moreover, the potential therapeutic applications of this compound in various diseases need to be further explored in preclinical and clinical studies. Additionally, the mechanism of action of this compound on the ATP-sensitive potassium (5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide) channels needs to be further elucidated to understand its physiological and pharmacological effects. Finally, the potential drug-drug interactions and side effects of this compound need to be carefully evaluated before its use in clinical trials.

Synthesis Methods

The synthesis of 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide involves the reaction of 4-(2-bromoacetyl)phenylhydrazine with 2-hydroxyethylthiophene-2-sulfonamide in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then treated with chloroacetyl chloride, followed by reaction with sodium azide to obtain the final product.

Scientific Research Applications

The scientific research on 5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide has focused on its potential therapeutic applications in various diseases. The compound has been shown to have potent hypoglycemic effects in animal models of diabetes, which makes it a promising candidate for the treatment of type 2 diabetes. Moreover, this compound has been shown to have cardioprotective effects in animal models of myocardial ischemia-reperfusion injury, indicating its potential use in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of cerebral ischemia, suggesting its potential use in the treatment of neurological disorders.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c16-14-6-7-15(23-14)24(21,22)18-10-13(20)11-2-4-12(5-3-11)19-9-1-8-17-19/h1-9,13,18,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNMUDSJFJVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide

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